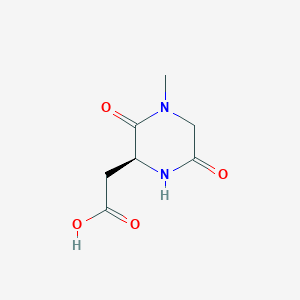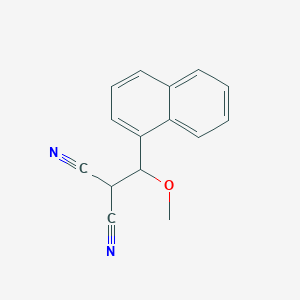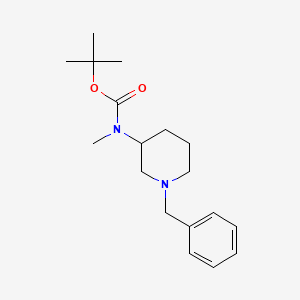![molecular formula C11H13BrOS B1474419 (1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol CAS No. 1932213-54-1](/img/structure/B1474419.png)
(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol
Übersicht
Beschreibung
(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol, also known as 4-bromophenylsulfanyl cyclopentanol, is a cyclic sulfanyl alcohol belonging to the class of organic compounds known as sulfanyl alcohols. It is a colorless, odorless, and water-soluble compound. It is used as a synthetic intermediate in the production of organic compounds and materials, and it has a range of applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Selective Addition Reactions and Derivative Synthesis : A study by Kaya et al. (2014) discusses the selective brominations and formation of cyclohexane derivatives, demonstrating the compound's role in synthesizing complex molecules with specific configurations, including S, O, N, Cl, and Br elements (Kaya, Menzek, & Şahin, 2014).
- Conformational Studies : Research by Mague et al. (2014) examines the crystal structure of a related compound, highlighting its specific conformation and molecular interactions, which could inform further chemical synthesis and applications (Mague, Mohamed, Akkurt, Hassan, & Albayati, 2014).
- Stereoisomer Synthesis : Wallace et al. (2009) describe a scalable synthesis and isolation of stereoisomers of a similar compound, showcasing its utility in the creation of S1P1 receptor agonists, highlighting the importance of stereochemical control in chemical synthesis (Wallace, Gordon, Hayes, Konopacki, Fix-Stenzel, Zhang, Grongsaard, Cusack, Schaffter, Henry, & Stoffel, 2009).
Applications in Catalysis and Chemical Transformations
- Catalytic and Enantioselective Processes : Srebnik et al. (1989) report on the use of organoboranes for the enantioselective ring opening of epoxides, presenting a method for synthesizing optically active halohydrins, demonstrating the compound's potential in asymmetric synthesis (Srebnik, Joshi, & Brown, 1989).
- Electrophile-Promoted Cyclization : Jana et al. (2003) study electrophile-promoted cyclization reactions to prepare cyclic sulfides, showing the compound's role in generating structures with significant regio- and stereoselectivity, which is crucial for developing pharmacologically active molecules (Jana, Viso, Díaz, & Castillón, 2003).
Potential Anticancer Activities
- Anticancer Properties of Derivatives : A novel bromophenol derivative study by Guo et al. (2018) explores its anticancer activities against human lung cancer cell lines, suggesting that compounds related to "(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol" could serve as precursors or analogues in the development of new anticancer agents (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-bromophenyl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALGALFZYHAINZ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



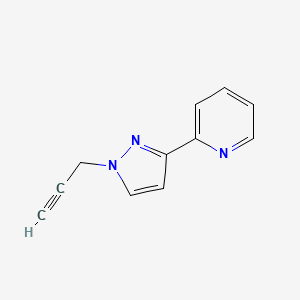
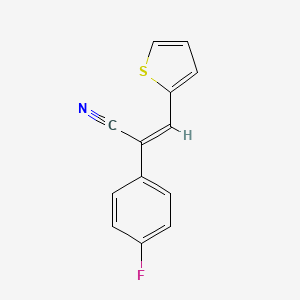
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

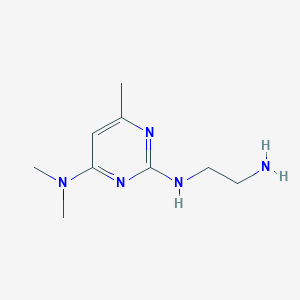
![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)
![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)
